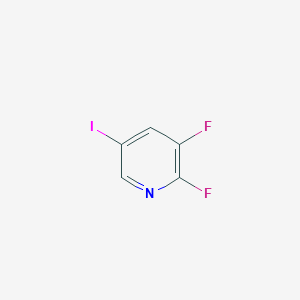

2,3-Difluoro-5-iodopyridine

Description

Modulating Electronic Landscapes: The Role of Fluorine

The introduction of fluorine atoms into a pyridine (B92270) ring profoundly alters its electronic structure and reactivity. Fluorine's high electronegativity exerts a strong inductive effect, withdrawing electron density from the aromatic system. This modulation of the electronic environment can significantly impact the molecule's physical and chemical properties. mdpi.com

Recent studies have highlighted how fluorine substitution can stabilize the nitrogen lone pair and the π orbitals within the pyridine ring, thereby influencing its valence orbital energies. This effect is not merely a general phenomenon but is highly dependent on the position and number of fluorine atoms. For instance, the presence of fluorine can enhance a molecule's binding affinity to biological targets, a crucial aspect in medicinal chemistry. frontiersin.org The strategic placement of fluorine can also increase metabolic stability and lipophilicity, properties that are highly desirable in drug design. frontiersin.org

Table 1: Impact of Fluorine Substitution on Pyridine Properties

| Property | Effect of Fluorine Substitution | Significance |

|---|---|---|

| Electronic Structure | Withdraws electron density, stabilizes nitrogen lone pair and π orbitals. | Alters reactivity and interaction with other molecules. |

| Binding Affinity | Can increase binding affinity to biological targets. frontiersin.org | Crucial for the development of potent pharmaceuticals. |

| Metabolic Stability | Often enhances metabolic stability. | Improves the half-life and efficacy of drugs. |

| Lipophilicity | Can increase lipophilicity. frontiersin.org | Affects absorption, distribution, and membrane permeability. |

A Gateway to Molecular Diversity: The Utility of Iodine

The iodine atom in 2,3-Difluoro-5-iodopyridine serves as a versatile functional group, enabling a wide array of chemical transformations. chemrxiv.org Its utility lies primarily in its ability to participate in various cross-coupling reactions, acting as an efficient leaving group. nih.govnih.gov This reactivity allows for the introduction of a diverse range of substituents at the 5-position of the pyridine ring.

Iodine's role as a leaving group is particularly significant in nucleophilic aromatic substitution (SNAr) reactions. nih.gov The carbon-iodine bond is relatively weak, facilitating its displacement by a wide range of nucleophiles. This versatility is a cornerstone of modern synthetic strategy, allowing for the late-stage functionalization of complex molecules. mountainscholar.orgnih.gov Furthermore, iodine can act as a catalyst in certain organic transformations, showcasing its multifaceted nature in synthetic chemistry. nih.govscispace.comacs.org

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-difluoro-5-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F2IN/c6-4-1-3(8)2-9-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLTYQPDGSUUGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462338 | |

| Record name | 2,3-difluoro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851386-35-1 | |

| Record name | 2,3-Difluoro-5-iodopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851386-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-difluoro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-difluoro-5-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,3 Difluoro 5 Iodopyridine and Derivatives

Strategies for Regioselective Synthesis of 2,3-Difluoro-5-iodopyridine Core Structures

The precise installation of substituents on the pyridine (B92270) ring is a formidable challenge in synthetic chemistry. The development of regioselective methods is crucial for accessing specific isomers like this compound, which serves as a key intermediate for more complex molecules.

Palladium-Catalyzed Approaches from Halogenated Pyridine Precursors

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov While direct palladium-catalyzed iodination of a 2,3-difluoropyridine (B50371) precursor at the 5-position is not extensively documented, related transformations on iodopyridine substrates highlight the utility of this approach. For instance, the palladium-catalyzed heteroannulation of 4-acetamido-3-iodopyridines with various alkynes provides a powerful method for constructing 2,3-disubstituted 5-azaindoles. nih.gov This demonstrates the capacity of palladium catalysts to mediate complex transformations on functionalized iodopyridines.

The general principle involves the oxidative addition of a palladium(0) complex to the carbon-halogen bond of the pyridine precursor, followed by subsequent reaction steps such as transmetalation and reductive elimination. The regioselectivity of these reactions is influenced by the electronic nature of the pyridine ring and the specific ligands and conditions employed. Recent advancements have also explored palladium-catalyzed transfer iodination, where an aryl iodide can serve as the iodine source for the iodination of C(sp³)-H bonds, a concept that could potentially be adapted for C(sp²)-H iodination on activated pyridine rings under specific conditions. nih.gov

Lithiation-Iodination Pathways and Directed Metalation Strategies

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. wikipedia.org In the context of fluoropyridines, the fluorine atoms themselves can act as effective, albeit moderate, directing groups. organic-chemistry.org

The synthesis of iodinated difluoropyridines has been successfully achieved using this approach. For example, the treatment of 2,3-difluoropyridine with a strong base like lithium diisopropylamide (LDA) can lead to regioselective deprotonation. Studies have shown that lithiation of 2,3-difluoropyridine with LDA at low temperatures (-78°C) preferentially occurs at the 4-position, which can then be quenched with an electrophile like iodine to yield 2,3-difluoro-4-iodopyridine.

Furthermore, the functionalization of 2,6-difluoropyridine (B73466) at the C3 and C5 positions has been demonstrated through deprotometalation using a lithium-zinc base followed by iodolysis, affording 3,5-diiodo-2,6-difluoropyridine in high yield. mdpi.com This highlights the potential to achieve iodination at the 5-position of a 2,3-difluoropyridine core by carefully selecting the base and reaction conditions to direct metalation to the desired site. The process involves the formation of a lithiated intermediate which is subsequently trapped with an iodine source. researchgate.net

Table 1: Examples of Lithiation-Iodination on Fluoropyridine Scaffolds

| Starting Material | Base/Conditions | Position of Iodination | Product | Reference |

| 2,3-Difluoropyridine | LDA, -78°C | 4 | 2,3-Difluoro-4-iodopyridine | |

| 2,6-Difluoropyridine | LiTMP/Zn(TMP)₂ | 3,5 | 2,6-Difluoro-3,5-diiodopyridine | mdpi.com |

| 2-Fluoropyridine (B1216828) | LDA, then I₂ | 3 | 2-Fluoro-3-iodopyridine | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorine Incorporation

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles, including fluoride (B91410) ions, onto electron-deficient aromatic rings. The presence of electron-withdrawing groups, such as the nitrogen atom in the pyridine ring and existing halogen substituents, activates the ring towards nucleophilic attack.

The Halogen Exchange (Halex) reaction is a specific type of SNAr where a halide, typically chloride, is displaced by fluoride. This method is a primary industrial route for the synthesis of fluorinated aromatics. The synthesis of 2,3-difluoro-5-chloropyridine, a close analogue of the target compound, is achieved by the Halex reaction starting from 2,3,5-trichloropyridine. google.comthieme-connect.com The reaction involves a stepwise replacement of chlorine with fluorine, first yielding 2-fluoro-3,5-dichloropyridine, which then undergoes a second fluorination to give the desired 2,3-difluoro-5-chloropyridine. google.com This process demonstrates that the chlorine at the 2-position is more readily substituted than the one at the 3-position. A similar strategy could be envisioned starting from a 2,3-dichloro-5-iodopyridine (B1321507) precursor.

Recent advancements have focused on improving the efficiency and conditions of the Halex reaction. Microwave-assisted synthesis using phosphonium (B103445) salts as phase transfer catalysts has been shown to significantly reduce reaction times and increase yields for the preparation of 2,3-difluoro-5-chloropyridine from 2,3,5-trichloropyridine. dntb.gov.uaresearchgate.netbenthamdirect.com

Table 2: Halex Reaction for the Synthesis of 2,3-Difluoro-5-chloropyridine

| Precursor | Fluorinating Agent | Catalyst/Solvent | Product | Yield | Reference |

| 2,3,5-Trichloropyridine | KF | Tetraphenylphosphonium (B101447) bromide / Sulfolane (B150427) | 2,3-Difluoro-5-chloropyridine | >39% | google.com |

| 2,3,5-Trichloropyridine | Spray-dried KF | Tetrakis(piperidino)phosphonium chloride / Polar aprotic solvent (Microwave) | 2,3-Difluoro-5-chloropyridine | Improved yield | researchgate.netbenthamdirect.com |

| 2,3,5-Trichloropyridine | KF | Sulfolane/Tetramethylurea | 5-Chloro-2,3-difluoropyridine | 61% (mixture) | google.com |

The choice of fluorinating reagent and reaction conditions is critical for the success of the Halex reaction. While cesium fluoride (CsF) is highly reactive, its cost is a significant drawback. google.comgoogle.com Consequently, much research has focused on using the more economical potassium fluoride (KF). google.com The lower reactivity of KF can be overcome by using high temperatures, polar aprotic solvents like N-methylpyrrolidone (NMP) or sulfolane, and the addition of phase-transfer catalysts. google.comgoogle.comgoogle.com For instance, the synthesis of 2,3-difluoro-5-chloropyridine has been achieved using KF in the presence of tetraphenylphosphonium bromide as a phase transfer catalyst. google.com

Patents describe the use of mixtures of KF and CsF, or KF alone in specific solvent systems like sulfolane mixed with a tetralkylurea, to prepare 2,3-difluoro-5-halopyridines without the need for expensive pure CsF. google.comgoogle.com The reaction temperature is also a key parameter; a stepwise increase in temperature can control the sequential displacement of chlorine atoms. google.com

Stereoselective and Site-Selective Synthetic Innovations

Beyond the primary routes of synthesis, innovative strategies have been developed to achieve high levels of regioselectivity in the functionalization of difluoropyridine scaffolds. These methods often exploit subtle differences in the reactivity of the various positions on the pyridine ring.

A notable example is the concept of "regioexhaustive substitution," which has been applied to 2,3-difluoropyridine. researchgate.netacs.org This strategy allows for the selective functionalization of each vacant position (C4, C5, and C6) through carefully controlled metalation and subsequent reaction with electrophiles. This is achieved by using protective groups to block certain sites and direct the metalation to the desired position. researchgate.net For instance, introducing a chlorine or trimethylsilyl (B98337) group can direct lithiation to other specific vacant sites, and these directing groups can be subsequently removed. researchgate.net

Another innovative approach to achieving site-selectivity involves using bulky temporary blocking groups. For example, the regioselectivity of nucleophilic substitution on 2,4-difluoropyridine (B1303125) can be completely reversed by introducing a trialkylsilyl group at the 5-position. researchgate.net Normally, nucleophiles attack the 4-position; however, the bulky silyl (B83357) group sterically hinders this approach, forcing the substitution to occur exclusively at the 2-position. researchgate.net This "trialkylsilyl trick" provides a powerful tool for directing reactions to specific sites that might otherwise be less reactive.

Novel Approaches to Introducing Fluorinated Components into Pyridine Systems

Recent advancements have provided chemists with powerful tools for the precise installation of fluorinated moieties onto pyridine rings. These methods overcome long-standing challenges related to regioselectivity and functional group tolerance, enabling the synthesis of complex molecules that were previously difficult to access.

The difluoromethyl group is a crucial substituent in drug discovery, yet its precise placement on a pyridine ring has been a significant chemical challenge. chemeurope.com Direct C-H difluoromethylation is an efficient strategy, but controlling the position of substitution (regioselectivity) is difficult. nih.gov

A recently developed strategy achieves switchable, site-selective difluoromethylation at either the meta- or para-position relative to the ring's nitrogen atom. chemeurope.comnih.gov This method employs a temporary dearomatization of the pyridine ring. chemeurope.com The inert pyridine is converted into a more reactive dearomatized intermediate, specifically an oxazino pyridine, which exhibits nucleophilic character at the β- and δ-positions under basic conditions. researchgate.net This intermediate then reacts with a radical difluoromethylating agent to achieve meta-C-H difluoromethylation. nih.govresearchgate.net The selectivity can be switched to the para-position by treating the oxazino pyridine intermediate with acid, which transforms it into a pyridinium (B92312) salt, thus altering the reactive site. nih.govresearchgate.net This approach is notable for its use of inexpensive, commercially available reagents and its applicability to the late-stage functionalization of complex, drug-like molecules. chemeurope.comnih.gov

Another innovative method focuses on achieving high selectivity for the C4-position (para-position). This light-driven approach utilizes N-aminopyridinium salts and readily available sulfinates as difluoromethyl radical precursors. chemrxiv.orgwiley.com The reaction proceeds through an electron donor-acceptor (EDA) complex, which, upon irradiation with blue light, generates the necessary radical species without the need for an external photocatalyst. chemrxiv.orgwiley.com This technique has demonstrated excellent C4-selectivity for a range of pyridine and quinoline (B57606) substrates, including those with electron-withdrawing groups and sensitive functionalities like iodo and bromo groups. chemrxiv.org

| Method | Key Reagents/Conditions | Position Selectivity | Key Advantages | Reference |

|---|---|---|---|---|

| Temporary Dearomatization | Oxazino pyridine intermediates; Radical CF₂H source | Switchable (meta or para) | Solves direct meta-difluoromethylation; Uses inexpensive reagents | chemeurope.com, researchgate.net, nih.gov |

| Photoinduced EDA Complex | N-aminopyridinium salts; Sulfinates; Blue LED | Highly C4 (para) selective | Photocatalyst-free; Mild conditions; Broad functional group tolerance | chemrxiv.org, wiley.com |

Copper-catalyzed reactions have emerged as a powerful and cost-effective alternative to other transition metals for forming carbon-fluorine bonds. mdpi.com These methods are central to difluoroalkylation, the process of introducing a difluoroalkyl group onto a molecule. mdpi.com The general mechanism is believed to involve a radical process. mdpi.com

One of the earliest examples was the copper-mediated Ullmann cross-coupling of halodifluoroacetates with activated aryl electrophiles. mdpi.com More recent developments have expanded the scope significantly. For instance, a copper-mediated cross-coupling of 2-bromopyridines with ethyl bromodifluoroacetate in dimethyl sulfoxide (B87167) (DMSO) has been evaluated for process safety. acs.org This reaction effectively generates difluoroalkylated pyridines. Amii and co-workers developed a stepwise strategy where aryl iodides are coupled with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate using a copper catalyst. rsc.org The resulting product is then hydrolyzed and decarboxylated to yield the difluoromethylarene. rsc.org

Mikami and colleagues reported the first copper-catalyzed difluoromethylation of aryl iodides using a zinc-based difluoromethylating reagent, [(DMPU)₂Zn(CF₂H)₂]. rsc.org Furthermore, the use of N-heterocyclic carbene (NHC) copper complexes, such as [(IPr)Cu(CF₂H)], allows for the efficient difluoromethylation of various aryl iodides, including electron-deficient substrates. rsc.org These copper-mediated approaches provide a versatile toolkit for synthesizing difluoroalkylated pyridines and other aromatics, which are key intermediates for compounds like this compound. mdpi.comrsc.org

Radical-based protocols offer a distinct pathway for C-H fluorination, complementing transition metal-catalyzed methods. cas.cn These reactions typically involve the generation of a carbon-centered radical, often through hydrogen atom transfer (HAT), which then reacts with a fluorine source. cas.cnescholarship.org

A prominent strategy is the Minisci-type reaction, which involves the addition of a radical to a protonated heteroaromatic ring. chemrxiv.org While effective, traditional Minisci reactions can suffer from poor regioselectivity. chemrxiv.orgwiley.com As discussed previously, modern light-driven methods using N-aminopyridinium salts have overcome this limitation to achieve high C4-selectivity via a radical pathway. chemrxiv.orgwiley.com

Other radical strategies employ various fluorinating agents and initiation methods. N-Fluorobenzenesulfonimide (NFSI) can be used as a fluorinating agent in visible-light-promoted reactions to achieve difluoroalkoxylation of imidazo[1,2-a]pyridines, a related heterocyclic system. researchgate.net This reaction proceeds through a radical pathway at room temperature and tolerates a wide range of functional groups. researchgate.net The choice of radical precursor is also critical; sources like perfluoroalkyl iodides, activated by visible light, can be used to synthesize a variety of perfluoroalkylated heterocycles. researchgate.net These radical-mediated approaches are valuable for their mild reaction conditions and their ability to functionalize complex molecules, including pyridine-containing drugs, at late stages of a synthesis. nih.gov

Continuous Flow Methodologies in Fluoropyridine Synthesis

Continuous flow chemistry has emerged as a transformative technology that offers significant advantages over traditional batch synthesis, particularly for hazardous or highly exothermic reactions like many fluorination processes. researchgate.net By performing reactions in microreactors or tube reactors, flow systems provide superior control over parameters like temperature and residence time, leading to improved safety, efficiency, and scalability. ljmu.ac.ukbeilstein-journals.org

A telescoped continuous flow protocol has been developed for the regioselective arylation of fluoropyridines. ljmu.ac.uk This process combines a three-step sequence of metalation, zincation, and Negishi cross-coupling into a single, uninterrupted operation. ljmu.ac.uk For 2-fluoropyridine, lithiation with LDA could be performed at 0 °C within seconds in a flow reactor, a stark contrast to the -78 °C for several hours required in batch processing. ljmu.ac.uk The entire sequence to produce arylated fluoropyridines was completed with a total residence time of less than 11 minutes. ljmu.ac.uk

Chemical Reactivity and Transformation Mechanisms of 2,3 Difluoro 5 Iodopyridine

Cross-Coupling Reaction Pathways Involving the Iodine Substituent

The iodine atom at the C-5 position of 2,3-difluoro-5-iodopyridine serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of more complex molecules. The high reactivity of the C-I bond, in comparison to C-Br or C-Cl bonds, allows for selective functionalization at this position. libretexts.org

The Suzuki-Miyaura coupling is a widely employed method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids. vulcanchem.comresearchgate.netacs.org This reaction typically utilizes a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like sodium carbonate or potassium carbonate, in a suitable solvent system, often a mixture of an organic solvent and water. researchgate.netacs.org

The general applicability of the Suzuki-Miyaura coupling allows for the introduction of a wide range of substituents at the 5-position of the pyridine (B92270) ring. For instance, the coupling of this compound with various substituted phenylboronic acids leads to the formation of 5-aryl-2,3-difluoropyridine derivatives. These products are valuable intermediates in medicinal chemistry and materials science. researchgate.netdur.ac.uk The reaction conditions are generally mild and tolerant of many functional groups, which is a significant advantage of this methodology. acs.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with this compound

| Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1-Propanol/Water | 2,3-Difluoro-5-phenylpyridine | - | researchgate.net |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | 2,3-Difluoro-5-(4-methoxyphenyl)pyridine | - | scholaris.ca |

| Pyrazole-4-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 2,3-Difluoro-5-(1H-pyrazol-4-yl)pyridine | - | vulcanchem.com |

This table is illustrative and specific yields may vary based on reaction conditions.

Beyond the Suzuki-Miyaura reaction, the iodine substituent of this compound is also amenable to other palladium-catalyzed cross-coupling reactions, including Stille, Heck, and Negishi couplings.

The Stille coupling involves the reaction of the iodopyridine with an organostannane reagent. This method offers an alternative route to C-C bond formation and is known for its tolerance to a wide variety of functional groups.

The Heck reaction couples the iodopyridine with an alkene in the presence of a palladium catalyst and a base. This reaction results in the formation of a new carbon-carbon bond at the 5-position with the introduction of a vinyl group.

The Negishi coupling utilizes an organozinc reagent, which is typically prepared in situ from the corresponding organolithium or Grignard reagent. acs.orgorgsyn.org This reaction is particularly useful for creating C-C bonds and is known for its high yields and stereospecificity. acs.orgorgsyn.org The Negishi coupling of this compound with an appropriate organozinc species provides a pathway to introduce alkyl, aryl, or vinyl substituents.

The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, generally proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgdiva-portal.org

Oxidative Addition: The cycle begins with the oxidative addition of the this compound to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-iodine bond and the formation of a new palladium(II) intermediate. The reactivity of the C-X bond in this step follows the order I > Br > Cl, making iodopyridines highly reactive substrates. libretexts.org

Transmetalation: In this step, the organic group from the organometallic reagent (e.g., the boronic acid in a Suzuki reaction) is transferred to the palladium(II) complex, displacing the halide. nih.gov This process is often facilitated by the presence of a base, which activates the organoboron species. libretexts.org

Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond of the desired product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgdiva-portal.org Bulky phosphine (B1218219) ligands on the palladium catalyst can be beneficial for this step. acs.org

The efficiency and outcome of these cross-coupling reactions are influenced by various factors, including the choice of catalyst, ligands, base, and solvent.

Nucleophilic Aromatic Substitution (SNAr) at Fluorine Positions

The fluorine atoms on the pyridine ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the inductive effects of the fluorine atoms, activates the ring towards nucleophilic attack.

This compound reacts with a variety of nucleophiles, leading to the displacement of one or both fluorine atoms.

Nitrogen Nucleophiles: Amines and other nitrogen-based nucleophiles can displace the fluorine atoms to form aminopyridine derivatives. thieme-connect.com These reactions are crucial for the synthesis of compounds with potential biological activity. acs.org

Oxygen Nucleophiles: Alkoxides and phenoxides can react to substitute the fluorine atoms, yielding alkoxy- or aryloxypyridines. These reactions are often carried out in the presence of a base. thieme-connect.com

Sulfur Nucleophiles: Thiolates and other sulfur-based nucleophiles can also participate in SNAr reactions with this compound to produce the corresponding thioethers. researchgate.net

Table 2: Examples of SNAr Reactions with this compound Analogs

| Nucleophile | Substrate | Product | Reference |

| Piperidine | 2,3,5-Trichloropyridine | 5-Chloro-2,3-difluoropyridine (via KF) | thieme-connect.com |

| Sodium methoxide | 2,4,6-Tribromo-3,5-difluoropyridine | Exclusive fluorine displacement | core.ac.uk |

| Sodium thiophenoxide | 2,4,6-Tribromo-3,5-difluoropyridine | Bromine displacement | core.ac.uk |

This table shows reactions of analogous compounds to illustrate the reactivity principles.

The positions of the fluorine atoms on the pyridine ring significantly influence the regioselectivity of nucleophilic aromatic substitution. In this compound, the fluorine at the 2-position is generally more activated towards nucleophilic attack than the fluorine at the 3-position. This is due to the stabilizing effect of the adjacent nitrogen atom on the intermediate Meisenheimer complex formed during the reaction. researchgate.net

The electron-withdrawing nitro group, when present, is a strong activating group for SNAr reactions. In general, substituents that can stabilize the negative charge of the intermediate complex will enhance the rate of nucleophilic substitution. researchgate.net The precise control of reaction conditions, such as temperature and the nature of the nucleophile, can allow for selective substitution at a specific fluorine position.

SRN1 Substitution Mechanisms

The SRN1 (Substitution Radical-Nucleophilic Unimolecular) reaction is a type of substitution where a substituent, typically a halide, on an aromatic ring is replaced by a nucleophile through a free radical intermediate. wikipedia.orgdalalinstitute.com This mechanism is distinct from traditional nucleophilic aromatic substitution (SNAr) as it does not necessitate the presence of deactivating groups on the aromatic ring. wikipedia.org The process is generally initiated by an electron transfer, which can be induced photochemically, electrochemically, or thermally. nptel.ac.in

The SRN1 mechanism proceeds through a chain reaction involving radical anions. inflibnet.ac.in The key steps are:

Initiation: The aryl halide accepts an electron from a radical initiator to form a radical anion. wikipedia.orgdalalinstitute.com

Propagation:

The radical anion fragments into an aryl radical and a halide anion. wikipedia.org

The aryl radical then reacts with a nucleophile to form a new radical anion. wikipedia.org

This new radical anion transfers its electron to another aryl halide molecule, propagating the chain. wikipedia.org

In the context of pyridines, the SRN1 mechanism has been utilized for the substitution of iodine. For instance, the iodine atom on 2-substituted 3-iodopyridines has been successfully substituted by carbon, sulfur, and phosphorus nucleophiles via an SRN1 pathway. researchgate.net Similarly, the reaction of 2-amino-3-iodopyridines with enolates under SRN1 conditions leads to the formation of ketones, which can be further cyclized. researchgate.net

Electrophilic Aromatic Substitution Reactivity of the Pyridine Ring

Electrophilic aromatic substitution on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. scispace.com When such reactions do occur, they typically direct the incoming electrophile to the 3-position. scispace.com

For fluorinated pyridines, the presence of fluorine atoms further influences the reactivity and regioselectivity. The electron-rich nature of the pyridine ring in compounds like 3,5-difluoropyridine (B1298662) makes it susceptible to electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation. ambeed.com The introduction of a trialkylsilyl group can be used to direct electrophilic substitution to specific positions on the pyridine ring. acs.org

Redox Chemistry of this compound

The redox chemistry of halogenated pyridines involves oxidation and reduction processes that can lead to various derivatives. smolecule.com Oxidation is defined as an increase in the oxidation number of an element, while reduction is a decrease. ncert.nic.in The fluorine substituents in a molecule like this compound can influence its redox properties. ambeed.com

Redox reactions can be of different types, including combination, decomposition, displacement, and disproportionation reactions. ncert.nic.in In the context of this compound, redox processes can be utilized for functional group transformations. For example, the reduction of a nitro group to an amino group is a common transformation in the synthesis of complex pyridine derivatives.

Metalation Reactions and Subsequent Functionalization

Metalation, the replacement of a hydrogen atom with a metal, is a powerful tool for the functionalization of pyridines. ambeed.com Strong bases such as butyllithium (B86547) and other organolithium reagents are commonly employed for this purpose. ambeed.com The regioselectivity of metalation can be directed by the substituents present on the pyridine ring. scispace.comthieme-connect.com

For fluorinated pyridines, directed ortho-metalation is a key strategy. researchgate.net For example, 2-fluoropyridine (B1216828) can be regioselectively metalated at different positions and subsequently carboxylated. researchgate.net The resulting organometallic intermediates are versatile and can react with a wide range of electrophiles. thieme-connect.com

Continuous flow metalation techniques have been developed for the efficient functionalization of heteroarenes, including pyridines. uni-muenchen.de These methods allow for smooth metalation at specific positions, followed by quenching with various electrophiles to afford highly substituted pyridines. uni-muenchen.de

Table 1: Examples of Metalation and Functionalization of Fluorinated Pyridines

| Starting Material | Reagents | Product | Reference |

| 2-Fluoropyridine | 1. TMPLi, ZnCl₂·2LiCl (flow) 2. Aldehyde | 3-Substituted-2-fluoropyridine | uni-muenchen.de |

| 4-Functionalized Pyridines | TMPLi, ZnCl₂·2LiCl or CuCN·2LiCl (flow) | 3,4-Disubstituted Pyridines | uni-muenchen.de |

| 2,3-Disubstituted Pyridines | TMPLi, ZnCl₂·2LiCl (flow) | 4-Functionalized-2,3-disubstituted Pyridines | uni-muenchen.de |

Functional Group Interconversions Beyond Direct Aromatic Substitution

Functional group interconversion (FGI) is the process of converting one functional group into another through reactions like substitution, addition, elimination, oxidation, or reduction. imperial.ac.uk These transformations are crucial in organic synthesis for accessing a wide variety of compounds. imperial.ac.uk

Beyond direct substitution on the aromatic ring, the functional groups on this compound can be transformed. For instance, the carbonyl group of α-aryl-α,α-difluoroacetophenones, which can be synthesized via palladium-catalyzed coupling reactions, can be converted into a range of other functional groups, including alcohols and amines. acs.org

The development of catalytic methods for oxidations and reductions is an active area of research, driven by the desire for more environmentally friendly and cost-effective processes. imperial.ac.uk

Halogen Bonding Interactions and Their Influence on Reactivity

Halogen bonding is a noncovalent interaction between a halogen atom acting as a Lewis acid and a Lewis base. acs.org The strength of this interaction generally follows the order I > Br > Cl > F. acs.org These interactions can play a significant role in directing the assembly of molecules in the solid state and can influence chemical reactivity.

In pyridine derivatives, the nitrogen atom can act as a halogen bond acceptor. worktribe.com The formation of N···I halogen bonds has been observed in complexes of pyridine derivatives with dihalogens. worktribe.com The strength of the halogen bond can be tuned by altering the substituents on the pyridine ring. acs.org For instance, electron-withdrawing groups on the aryl halide strengthen the halogen bond. acs.org

The presence of halogen bonding can influence the outcome of chemical reactions by pre-organizing the reactants or stabilizing transition states. While specific studies on the influence of halogen bonding on the reactivity of this compound are not detailed in the provided context, the principles of halogen bonding suggest it could play a role in its chemical transformations.

Spectroscopic and Advanced Structural Elucidation of 2,3 Difluoro 5 Iodopyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Conformational Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, and it is particularly informative for fluorinated compounds like 2,3-Difluoro-5-iodopyridine.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the carbon-hydrogen framework of the molecule. In this compound, the aromatic region of the ¹H NMR spectrum is of primary interest. The chemical shifts and coupling constants of the two aromatic protons are influenced by the surrounding fluorine and iodine substituents. The multiplicity of these signals, determined by through-bond coupling to adjacent fluorine atoms and the other proton, is crucial for assigning their specific positions on the pyridine (B92270) ring.

Similarly, the ¹³C NMR spectrum displays distinct signals for each of the five carbon atoms in the pyridine ring. The chemical shifts are significantly affected by the electronegativity of the directly attached substituents. Carbons bonded to fluorine atoms exhibit large C-F coupling constants, which aids in their definitive assignment.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| ¹H | [Data not available in search results] | [Data not available in search results] | [Data not available in search results] |

| ¹³C | [Data not available in search results] | [Data not available in search results] | [Data not available in search results] |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides direct insight into the electronic environment of the fluorine atoms. For this compound, the ¹⁹F NMR spectrum would show two distinct signals, one for the fluorine at the 2-position and another for the fluorine at the 3-position. The chemical shifts of these signals are influenced by the electronic effects of the iodine atom and the adjacent fluorine atom. The coupling between the two non-equivalent fluorine atoms (F-F coupling) would be observed, providing further confirmation of their relative positions. In difluoropyridines, ¹⁹F NMR chemical shifts typically appear in the range of -100 to -150 ppm relative to a standard.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously establishing the complete molecular structure.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling between the two aromatic protons, confirming their spatial proximity. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the quaternary (non-protonated) carbons, such as those bearing the fluorine and iodine substituents, by observing their long-range couplings to the aromatic protons. emerypharma.com These techniques, used in combination, provide a comprehensive map of the bonding network within the molecule.

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule with high accuracy. For this compound, HRMS would determine the exact mass of the molecular ion, which can be compared to the calculated theoretical mass based on its molecular formula (C₅H₂F₂IN). uni.luscbt.com The high resolution allows for the differentiation between molecules with the same nominal mass but different elemental compositions. The isotopic pattern of the molecular ion peak would also be characteristic, showing the presence of iodine.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 241.92728 | 122.9 |

| [M+Na]⁺ | 263.90922 | 126.5 |

| [M-H]⁻ | 239.91272 | 116.5 |

Data sourced from PubChemLite. uni.lu

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. A single-crystal X-ray diffraction analysis of this compound would yield detailed information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. This technique would unambiguously confirm the substitution pattern on the pyridine ring and provide insights into the planarity of the molecule and any potential non-covalent interactions, such as halogen bonding. Studies on related fluorinated pyridines have demonstrated the utility of X-ray crystallography in understanding their crystal packing and intermolecular forces. acs.orgresearchgate.net

Vibrational Spectroscopy for Molecular Dynamics and Interactions

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for C-F, C-I, C-N, and C-H stretching and bending vibrations. The C-F stretching vibrations in fluorinated pyridines typically appear in the region of 1220–1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. wiley-vch.de It is particularly sensitive to the vibrations of non-polar bonds and can be used to study the skeletal vibrations of the pyridine ring. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectra to aid in the assignment of the observed bands to specific molecular motions. nih.govresearchgate.net

Computational and Theoretical Investigations of 2,3 Difluoro 5 Iodopyridine

Density Functional Theory (DFT) Calculations on Electronic Structures and Reactivity

Density Functional Theory (DFT) has become a cornerstone in the computational study of molecular systems, providing a balance between accuracy and computational cost. For halogenated pyridines, DFT calculations are instrumental in understanding their electronic structure and predicting their reactivity.

DFT calculations, often employing functionals like B3LYP and M06-2X with basis sets such as 6-311++G(d,p), are used to determine key electronic properties. chemmethod.comresearchgate.net These calculations can elucidate the distribution of electron density within the molecule, highlighting the electron-withdrawing effects of the fluorine atoms and the polarizable nature of the iodine atom. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in this analysis. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and its potential applications in optoelectronics. For instance, a related compound, N, N'-Pyridine-2,6-diylbis-[3-(pentafluorophenyl) urea], was found to have a calculated HOMO-LUMO gap of 3.0785 eV, suggesting its potential in such applications. chemmethod.com

Charge distribution analyses, such as Natural Bond Orbital (NBO) and Mulliken population analyses, further refine the understanding of the electronic landscape. chemmethod.com These methods quantify the partial charges on each atom, revealing sites susceptible to electrophilic or nucleophilic attack. The Molecular Electrostatic Potential (MEP) map visually represents these regions, with areas of negative potential (electron-rich) indicating likely sites for electrophilic attack and positive potential (electron-deficient) for nucleophilic attack. chemmethod.comresearchgate.net

Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of such compounds. researchgate.netrsc.org These theoretical spectra can be compared with experimental UV-Vis data to validate the computational model and to understand the nature of electronic transitions, such as n→π* or π→π* transitions, which are fundamental to the molecule's photochemical behavior. rsc.org

Studies on Ionization Energies and Vibrational Dynamics

The ionization energy, the minimum energy required to remove an electron from a molecule, is a fundamental property that can be investigated both experimentally and computationally. Techniques like mass-analyzed threshold ionization (MATI) spectroscopy provide precise experimental values for adiabatic ionization energies. researchgate.netresearchgate.net Computational methods, including DFT, can calculate these energies, and the close agreement between theoretical and experimental values serves as a benchmark for the accuracy of the computational approach. researchgate.net The introduction of fluorine atoms into the pyridine (B92270) ring is known to alter the ordering of the valence molecular orbitals, which has a direct impact on the ionization dynamics. researchgate.net

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule's structure. DFT calculations are highly effective in predicting vibrational frequencies. chemmethod.comresearchgate.net A comparison between the computed and experimental vibrational spectra allows for the assignment of specific vibrational modes to the observed spectral bands. chemmethod.com For example, characteristic stretching and bending frequencies associated with the C-F, C-I, and pyridine ring vibrations can be identified and analyzed. Discrepancies between calculated and observed frequencies can sometimes indicate the presence of phenomena like vibronic coupling. researchgate.net

Modeling of Halogen Bonding and Intermolecular Interactions

The iodine atom in 2,3-Difluoro-5-iodopyridine is a potential halogen bond (XB) donor. Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. acs.orgacs.org The strength and directionality of these bonds make them significant in crystal engineering and supramolecular chemistry. acs.orgmdpi.com

Computational modeling is crucial for understanding and quantifying halogen bonding. The electrostatic potential surface of the iodine atom can be calculated to identify the positive σ-hole, which is responsible for the electrophilic nature of the halogen. acs.org The strength of the halogen bond can be estimated through interaction energy calculations. acs.org Studies have shown that the nature of the R group in an R-X halogen bond donor significantly influences the interaction strength, with more electron-withdrawing groups leading to a more positive σ-hole and a stronger bond. acs.org

In addition to halogen bonding, other intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces play a role in the solid-state packing of fluorinated pyridines. mdpi.comacs.org Quantum-chemical calculations, for example using the MP2/6-311G(d,p) method, can be used to analyze crystal packing motifs and to determine the energetic contributions of these various interactions. acs.org Hirshfeld surface analysis is another computational tool that can be used to visualize and quantify intermolecular contacts within a crystal structure. mdpi.com

Prediction of Regioselectivity in Electrophilic and Nucleophilic Reactions

The substitution pattern of this compound creates a complex landscape for chemical reactivity, making the prediction of regioselectivity in reactions a key challenge. Computational models are invaluable for forecasting the most likely sites for electrophilic and nucleophilic attack.

For electrophilic aromatic substitution , the electron-richness of the different positions on the pyridine ring determines the site of attack. DFT-based reactivity descriptors, such as Fukui indices and MEP maps, can predict these sites. The MEP map, for instance, will show regions of highest negative potential, indicating the most nucleophilic carbon atoms. chemmethod.com

For nucleophilic aromatic substitution (SNAr) , the reaction is favored at electron-deficient positions, typically those activated by electron-withdrawing groups like fluorine. harvard.eduresearchgate.net The iodine atom can also act as a leaving group. Computational studies can model the reaction pathways for nucleophilic attack at different positions, calculating the activation energies for the formation of the Meisenheimer intermediate and the subsequent loss of a leaving group. harvard.edu This allows for a prediction of the most kinetically and thermodynamically favorable reaction pathway. For instance, in related polysubstituted pyridines, the regioselectivity of SNAr reactions has been shown to be influenced by the nature of the nucleophile and the specific halogen atoms present. researchgate.net

Computational tools are continuously being developed to improve the prediction of regio- and site-selectivity in organic reactions, with machine learning models showing increasing promise in this area. rsc.org

Conformational Analysis of Fluorinated Pyridines and Derivatives

While the pyridine ring itself is planar, the hydrogenation of fluorinated pyridines can lead to fluorinated piperidines, which have distinct conformational preferences. chim.itacs.org The study of these conformations is crucial as they can significantly impact the biological activity of the molecule. chim.it

Computational methods, such as DFT calculations at the M06-2X/def2-QZVPP level, are used to perform systematic conformational analyses. researchgate.net These calculations can determine the relative energies of different conformers (e.g., axial vs. equatorial orientation of the fluorine atom) in the gas phase and in solution, often using a polarizable continuum model (PCM) to account for solvent effects. researchgate.netd-nb.info

For fluorinated piperidines, a preference for the axial orientation of the fluorine atom is often observed, which can be attributed to a combination of factors including charge-dipole interactions, hyperconjugation, and dipole minimization. researchgate.netd-nb.info Computational analyses have shown that solvent polarity can play a major role in determining the conformational equilibrium. d-nb.info The agreement between computationally predicted and experimentally observed conformers, often determined by NMR spectroscopy, validates the theoretical models and provides a deeper understanding of the forces governing molecular shape. researchgate.net

Interactive Data Table: Computational Properties of Halogenated Pyridines

Applications in Advanced Organic Synthesis

2,3-Difluoro-5-iodopyridine as a Precursor for Complex Heterocyclic Scaffolds

The reactivity of the carbon-iodine bond, coupled with the influence of the fluorine substituents on the pyridine (B92270) ring's electronics, makes this compound an ideal starting material for constructing intricate heterocyclic systems.

Synthesis of Novel Polyfunctional Pyridine Derivatives

The iodine atom in this compound serves as a handle for various cross-coupling reactions, enabling the introduction of a wide array of functional groups and the synthesis of novel polysubstituted pyridine derivatives. wipo.int For instance, palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce aryl or heteroaryl groups at the 5-position. researchgate.net Similarly, Sonogashira coupling allows for the introduction of alkynyl moieties. These transformations pave the way for the creation of diverse molecular architectures. The fluorine atoms, in turn, can influence the regioselectivity of these reactions and modulate the properties of the resulting compounds. researchgate.net

The development of methods for the selective functionalization of polyhalogenated pyridines is crucial for creating diverse molecular structures. acs.org Research has shown that various substituted pyridines can be derivatized, tolerating important functional groups like chloro, bromo, ester, amide, and cyano groups. rsc.org

Construction of Fused-Ring Systems (e.g., Imidazopyridines)

Imidazopyridines are a class of fused heterocyclic compounds with significant biological activity, often acting as mimics of purines in biological systems. nih.govresearchgate.net The structural features of this compound make it a suitable precursor for the synthesis of these important scaffolds. For example, the iodine atom can be displaced by a nitrogen nucleophile, initiating a sequence of reactions that lead to the formation of an imidazole (B134444) ring fused to the pyridine core. imist.ma

One common strategy involves the initial conversion of the iodo group to an amino group. The resulting 2,3-difluoro-5-aminopyridine can then undergo condensation with an α-haloketone or a related species to construct the imidazo[1,2-a]pyridine (B132010) ring system. organic-chemistry.org Various catalytic systems, including copper-catalyzed methods, have been developed to facilitate this transformation. organic-chemistry.org The synthesis of imidazo[4,5-b]pyridines can also be achieved from appropriately substituted diaminopyridines, which can be derived from this compound. mdpi.com

Derivatization for Click Chemistry Applications

"Click chemistry" refers to a set of biocompatible reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction. This compound can be derivatized to participate in such reactions.

For instance, the iodo group can be converted to an azide (B81097) or an alkyne functionality through standard organic transformations. A Sonogashira coupling can introduce a terminal alkyne, while nucleophilic substitution with sodium azide can yield the corresponding azido-pyridine. These derivatized pyridines can then be readily conjugated with other molecules containing a complementary alkyne or azide group, respectively, via the CuAAC reaction. This approach is valuable for creating complex molecular architectures, including bioconjugates and functional materials. mdpi.com The Groebke–Blackburn–Bienaymé reaction (GBBR) is another powerful tool for synthesizing imidazo[1,2-a]pyridines, which can be combined with click chemistry for further functionalization. mdpi.com

Enantioselective and Diastereoselective Transformations

While the primary focus of research on this compound has been on its use as a scaffold, its derivatives can participate in stereoselective reactions. The development of enantioselective and diastereoselective transformations of pyridines and their derivatives is an active area of research, driven by the demand for chiral piperidines and other saturated nitrogen heterocycles in the pharmaceutical industry. mdpi.comunimi.it

For example, the hydrogenation of substituted pyridines to chiral piperidines can be achieved using chiral catalysts. mdpi.comunimi.it Although direct enantioselective transformations starting from this compound are not extensively documented, its derivatives can be subjected to such reactions. For instance, an alkenyl group introduced at the 5-position via a Heck reaction could undergo asymmetric dihydroxylation or epoxidation. Similarly, a ketone functionality could be a substrate for asymmetric reduction. The fluorine atoms can influence the stereochemical outcome of these reactions by altering the electronic and steric environment of the reaction center.

Development of Labeled Compounds for Mechanistic Studies or Imaging

The presence of an iodine atom in this compound makes it a candidate for the introduction of radioisotopes, particularly for applications in medical imaging such as Positron Emission Tomography (PET). The carbon-iodine bond can be a site for the introduction of radiohalogens.

Furthermore, the synthesis of carbon-11 (B1219553) labeled compounds is of great interest for PET imaging. nih.gov While direct labeling of this compound with carbon-11 might be challenging, it can serve as a precursor to molecules that are subsequently labeled. For instance, a derivative of this compound could be synthesized with a suitable functional group for radiolabeling, such as a precursor for N-methylation with [¹¹C]methyl triflate. nih.gov The development of efficient methods for the formation of C-¹⁸F bonds is also a significant area of research for PET tracer development. nih.gov

Applications in Medicinal Chemistry and Agrochemical Research

Design and Synthesis of Bioactive Fluorinated Pyridine (B92270) Derivatives

The primary application of 2,3-Difluoro-5-iodopyridine is as a starting material for the creation of more elaborate fluorinated pyridine derivatives. The pyridine scaffold is a prevalent structural motif in numerous pharmaceuticals and agrochemicals. researchgate.netnih.gov The introduction of fluorine atoms onto this core can profoundly influence the biological and physical properties of the final molecule. The presence of the iodine atom on the 2,3-difluoropyridine (B50371) ring is particularly advantageous for synthetic chemists, as it enables a wide range of coupling reactions to build the target bioactive compound.

A key strategy in modern drug design is the incorporation of fluorine to enhance a molecule's metabolic stability. nih.gov Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, a primary pathway for drug clearance in the body. nih.govnih.gov The introduction of fluorine atoms at positions that are prone to hydroxylation can effectively block these metabolic pathways, thereby increasing the drug's half-life and bioavailability. nih.gov For instance, the use of p-fluoro substituents is a known technique to prevent metabolic oxidation at that site. nih.gov

Bioisosteric replacement is a widely used tactic in medicinal chemistry where one functional group is replaced by another to improve pharmacological properties while maintaining the desired biological activity. nih.govprinceton.edu While this compound contains two separate fluoro groups rather than a difluoromethyl (CF2H) group, its derivatives are central to the broader strategy of using fluorinated moieties as bioisosteres.

The difluoromethyl group itself is of great interest as it can act as a lipophilic hydrogen bond donor and is sometimes considered a bioisostere of hydroxyl, thiol, or amine groups. researchgate.net Research has shown that replacing a pyridine-N-oxide group with a 2-difluoromethylpyridine moiety can lead to compounds with similar or enhanced biological activity, demonstrating a successful bioisosteric replacement. nih.govresearchgate.net The 2,3-difluoropyridine core, synthesized from precursors like this compound, can itself be used as a bioisostere for other aromatic or heteroaromatic rings, offering a unique combination of polarity, lipophilicity, and metabolic stability.

The fluorine and iodine atoms on the this compound scaffold have distinct and influential roles in shaping the pharmacological profiles of its derivatives.

Fluorine Atoms:

Metabolic Blocking: As discussed, fluorine atoms serve as effective blockers of metabolic oxidation, enhancing the stability and in vivo lifetime of a drug candidate. nih.gov

pKa Modulation: The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the basicity (pKa) of the pyridine nitrogen. This makes the ring less likely to be protonated at physiological pH, which can impact solubility, cell membrane permeability, and interactions with biological targets.

Binding Interactions: Fluorine can alter the electronic distribution of the molecule, potentially leading to stronger binding interactions with target proteins and thus increasing potency. nih.gov

Iodine Atom:

Synthetic Handle: The primary role of the iodine atom is to serve as a versatile point of attachment for other molecular fragments. The carbon-iodine bond is relatively weak and highly susceptible to participation in a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions. This allows for the efficient construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of complex molecules from a single intermediate.

Development of Pharmaceutical Leads and Drug Candidates

Building blocks like this compound and its close chemical relatives are instrumental in the discovery pipeline for new pharmaceutical agents. nih.govnih.gov The ability to quickly synthesize a variety of derivatives allows medicinal chemists to explore the structure-activity relationship (SAR) of a compound series efficiently. While specific drugs derived directly from this compound are not prominently disclosed in public literature, the utility of its structural class is well-established. For example, closely related isomers and analogs are used as key intermediates in the synthesis of various pharmaceuticals.

| Related Compound | Therapeutic Area | Reference |

|---|---|---|

| 2-Fluoro-5-iodopyridine | Anti-cancer agents, Antibiotics | chemimpex.com |

| 2,4-Difluoro-5-iodopyridine | Antivirals, Anti-cancer drugs, Antibiotics, Antidepressants | echemi.com |

Synthesis of Agrochemicals, Herbicides, and Pesticides

The pyridine ring is a core component of many commercially successful agrochemicals, including herbicides, insecticides, and fungicides. researchgate.netnih.gov The incorporation of fluorine into these molecules often enhances their efficacy and stability. Compounds like this compound serve as valuable intermediates for producing these complex agrochemicals. The synthetic methodologies used in pharmaceutical development are directly applicable to agrochemical research, with the iodine atom providing a convenient site for chemical modification.

The importance of this chemical class is highlighted by related compounds. For instance, 2,3-difluoro-5-chloropyridine, a close analog, is explicitly identified as an important intermediate for synthesizing efficient agricultural chemicals. google.com The iodo- a`nalog is often preferred for its higher reactivity in certain coupling reactions, facilitating more efficient syntheses.

| Related Compound Class | Agrochemical Application | Reference |

|---|---|---|

| Difluoro-halopyridines | Herbicides, Insecticides, Pesticides | [9, 16] |

| Trifluoromethylpyridines (often made from iodopyridine precursors) | Key intermediates for a wide range of crop-protection products | nih.gov |

Late-Stage Functionalization of Complex Bioactive Molecules

Late-stage functionalization (LSF) is a powerful strategy in chemical synthesis where a functional group is introduced into a complex molecule, such as a natural product or an advanced drug candidate, at one of the final steps of the synthesis. [1, 6, 7] This approach is highly efficient for rapidly creating a series of analogs for biological testing without needing to repeat a lengthy synthesis from the beginning. researchgate.net

The chemical structure of this compound makes it an excellent reagent for LSF. The reactive iodine atom allows the entire 2,3-difluoropyridinyl group to be attached to a complex core molecule via cross-coupling reactions. This enables researchers to install a metabolically robust, electronically modified aromatic ring onto a bioactive scaffold, potentially improving its potency, selectivity, or pharmacokinetic properties. This method provides a direct route to modify medicinally important compounds and can increase the efficiency of synthesizing existing pharmaceuticals. [1, 8]

Emerging Trends and Future Research Directions

Catalyst Development for Enhanced Selectivity and Efficiency

The functionalization of fluorinated pyridines like 2,3-Difluoro-5-iodopyridine often relies on transition-metal-catalyzed cross-coupling reactions. The development of advanced catalysts is crucial for improving reaction efficiency, controlling regioselectivity, and expanding the substrate scope.

Recent progress has focused on palladium, rhodium, and silver-based catalytic systems. For instance, palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations are workhorse methods for forming new carbon-carbon and carbon-nitrogen bonds at the iodine-bearing C5 position. nih.govwiley-vch.de The challenge lies in developing ligands that promote high catalytic turnover and prevent catalyst deactivation, especially with electron-deficient heterocyclic substrates. nih.gov Bulky, electron-rich phosphine (B1218219) ligands have shown considerable success in this area. nih.gov

Rhodium(III)-catalyzed C-H functionalization has emerged as a powerful tool for preparing multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov Such methodologies could be adapted for derivatives of this compound, offering alternative pathways to complex molecules. Furthermore, inspired by the classic Chichibabin reaction, methods using silver(II) fluoride (B91410) (AgF₂) have been developed for the site-selective C-H fluorination of pyridines and diazines, typically adjacent to the nitrogen atom. rsc.orgfao.orgberkeley.edu This approach provides a direct and mild route to introduce additional fluorine atoms, enhancing the molecular properties.

| Catalyst System | Reaction Type | Key Advantages | Relevant Finding |

|---|---|---|---|

| Palladium Complexes (e.g., Pd₂(dba)₃ with Xantphos) | Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Versatile for C-C and C-N bond formation at the C-I position. nih.gov | Enables coupling of a wide variety of amines and boronic acids with aryl halides. nih.govwiley-vch.de |

| Rhodium(III) (e.g., [Cp*RhCl₂]₂) | C-H Functionalization | Provides access to multi-substituted fluorinated pyridines. nih.gov | Effective for coupling α-fluoro-α,β-unsaturated oximes with alkynes. nih.gov |

| Silver(II) Fluoride (AgF₂) | C-H Fluorination | Exclusive site-selectivity for fluorination adjacent to nitrogen. rsc.org | Operates under mild conditions at ambient temperature. fao.org |

Sustainable Synthesis of Fluorinated Pyridines

The increasing emphasis on environmental responsibility in the chemical industry has spurred research into sustainable synthetic methods. This is particularly relevant for the synthesis of fluorinated compounds, which can involve hazardous reagents and energy-intensive processes.

Green chemistry principles aim to reduce waste, minimize energy consumption, and use less hazardous substances. mgesjournals.comijpdd.orgijpdd.org In the context of fluorinated pyridines, this involves moving away from traditional methods that often require harsh conditions and toxic solvents. sruc.ac.uk A significant advancement is the development of a solid-state, mechanochemical protocol for aromatic nucleophilic fluorination. rsc.org This method uses potassium fluoride and quaternary ammonium (B1175870) salts, eliminating the need for high-boiling, toxic solvents like DMSO. The process is fast, can be performed under ambient conditions, and is more energy-efficient, significantly lowering the environmental impact as measured by metrics like the E-factor. rsc.org Another approach involves performing C-H fluorination in pure water, promoted by pyridine (B92270) N-oxyl radicals, which mimics enzymatic processes and offers a benign reaction medium. rsc.org

| Approach | Key Features | Environmental Benefit |

|---|---|---|

| Mechanochemical Solid-State Fluorination | Uses KF and quaternary ammonium salts; solvent-free. rsc.org | Eliminates toxic, high-boiling solvents; reduces energy use and waste. rsc.org |

| C-H Fluorination in Water | Promoted by pyridine N-oxyl radicals. rsc.org | Uses a benign and abundant solvent; mimics natural enzymatic processes. rsc.org |

| Reusable Catalysts | Employing catalysts like ZnO-CTAB nanocrystals for related heterocycle synthesis. rsc.org | Reduces catalyst waste and cost through multiple reaction cycles. rsc.org |

While transition metals are excellent catalysts, they can be costly, toxic, and require removal from the final product, which is a major concern in pharmaceutical manufacturing. Consequently, there is growing interest in developing synthetic routes that avoid them entirely. mdpi.comrsc.org A notable transition-metal-free method for synthesizing fluorinated pyridines involves an NH₄I-based reductive system that promotes the cleavage of an oxime N–O bond, enabling a modular assembly of the pyridine ring. acs.orgnih.govacs.org This protocol demonstrates high regioselectivity and broad functional group tolerance, offering a significant advantage over traditional condensation methods. nih.govacs.org Other metal-free strategies include iodine-mediated reactions and the use of strong Lewis acids to activate the pyridine ring for nucleophilic addition, providing pathways to functionalized pyridines without metal contaminants. nih.govresearchgate.net

Integration with Flow Chemistry and Automation

Flow chemistry, or continuous flow processing, is revolutionizing chemical synthesis by moving from traditional batch reactors to continuously flowing streams. researchgate.netjst.org.in This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, which leads to improved safety, higher yields, and greater product consistency. jst.org.indurham.ac.uk For fluorination reactions, which can be highly exothermic and involve hazardous reagents, flow reactors provide enhanced heat transfer and containment, minimizing risks. durham.ac.uk

The integration of automation with flow chemistry platforms allows for high-throughput screening and optimization of reaction conditions. soci.orgnih.gov Algorithms can be used to vary parameters systematically, enabling the rapid identification of optimal synthetic protocols. nih.gov This automated approach accelerates the discovery of new reaction pathways and the large-scale production of valuable intermediates like this compound. researchgate.netsoci.org The ability to telescope multiple reaction steps without intermediate purification further enhances efficiency and reduces waste. jst.org.indurham.ac.uk

Advanced Applications in Targeted Molecular Design and Materials Science

The unique electronic properties conferred by fluorine make this compound a valuable building block for targeted molecular design. The two electron-withdrawing fluorine atoms modulate the basicity and lipophilicity of the pyridine ring, which can enhance a drug molecule's metabolic stability and cell membrane permeability. thieme-connect.de The iodine atom serves as a versatile synthetic handle for introducing a wide array of functional groups via cross-coupling reactions, allowing for the systematic exploration of chemical space in drug discovery programs. nih.gov

In materials science, the incorporation of highly fluorinated aromatic units is a strategy for creating advanced polymers with unique properties, such as thermal stability, chemical resistance, and low dielectric constants. mdpi.com While research has often focused on perfluorinated pyridines, building blocks like this compound offer a pathway to partially fluorinated polymers. These materials can be tailored for specific applications, including high-performance membranes, specialty coatings, and advanced electronic components. mdpi.com

Precise Site-Selective Installation of Fluorinated Moieties on Biomolecules

Introducing fluorine into complex biomolecules like peptides, proteins, and natural products is a frontier in chemical biology and drug discovery. The challenge lies in achieving precise site-selectivity without disturbing the molecule's intricate three-dimensional structure. While traditional synthetic methods are often unsuitable for this purpose, new strategies are emerging.

One groundbreaking approach involves engineering biosynthetic pathways. Researchers have successfully engineered a fluorine-selective trans-acyltransferase enzyme capable of site-selectively incorporating fluorine into complex polyketide structures. nih.gov This was demonstrated by producing regioselectively fluorinated erythromycin (B1671065) precursors in vivo within Escherichia coli. nih.gov This method opens the door to producing complex, fluorinated natural products through fermentation, blending the structural complexity of nature with the unique chemical properties of fluorine. nih.gov While not directly involving this compound, this principle highlights a future direction where fluorinated building blocks could potentially be incorporated into biological systems using engineered enzymes, creating novel bioactive molecules with enhanced therapeutic properties.

Q & A

Q. What are the key synthetic routes for preparing 2,3-difluoro-5-iodopyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and fluorination steps. For example, 2,3-difluoro-5-chloropyridine can be synthesized via selective fluorination of pyridine precursors using agents like DAST (diethylaminosulfur trifluoride) . Adapting this for iodination would require substituting chlorine with iodine via halogen exchange (e.g., using KI/CuI in polar aprotic solvents under reflux). Reaction optimization should focus on stoichiometry (excess iodine source), temperature (60–80°C), and catalyst selection (e.g., CuI vs. Pd catalysts) to minimize byproducts like dehalogenation or over-iodination. Purity (>95%) can be achieved via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How do structural features (fluorine and iodine substituents) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The ortho-difluoro groups increase electron-withdrawing effects, polarizing the C–I bond and enhancing its susceptibility to Suzuki-Miyaura or Ullmann coupling. For instance, the iodine at C5 acts as a leaving group, enabling Pd-catalyzed coupling with boronic acids. However, steric hindrance from adjacent fluorine atoms may reduce reaction rates. Researchers should optimize ligand systems (e.g., XPhos for bulky substrates) and base selection (K2CO3 vs. Cs2CO3) to improve efficiency. Monitoring reaction progress via TLC or LC-MS is critical to identify intermediates .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 19F NMR : Distinct signals for F2 and F3 (δ ≈ -110 to -130 ppm, split due to coupling).

- 1H NMR : Aromatic protons show splitting patterns from adjacent fluorine atoms (e.g., H4 as a doublet of doublets).

- HRMS : Confirm molecular ion [M+H]+ at m/z 285.906 (C5H2F2IN).

- X-ray crystallography : Resolves steric effects of fluorine/iodine and confirms regiochemistry. Use low-temperature crystallization (e.g., EtOH at -20°C) for high-quality crystals .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the regioselectivity of electrophilic substitutions in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces to identify electron-deficient sites. For example, the C4 position may be more reactive toward electrophiles due to fluorine’s inductive effects. Molecular dynamics (MD) simulations in solvent models (e.g., DMSO) help predict solvation effects on transition states. Validate predictions experimentally via competitive reactions with bromine or nitration agents .

Q. What strategies mitigate decomposition pathways (e.g., deiodination) during storage or catalytic applications?

- Methodological Answer : Decomposition often arises from light exposure or protic solvents. Stabilization methods include:

- Storage : In amber vials under inert gas (Ar/N2) at -20°C.

- Additives : Radical scavengers (e.g., BHT) or desiccants (molecular sieves) to prevent hydrolysis.

- Catalytic systems : Use Pd/Cu catalysts with chelating ligands (e.g., phenanthroline) to suppress side reactions in coupling reactions. Monitor stability via accelerated aging studies (40°C/75% RH for 1 week) .

Q. How to resolve contradictions in reported catalytic activity of this compound in medicinal chemistry applications?

- Methodological Answer : Discrepancies in bioactivity (e.g., kinase inhibition vs. cytotoxicity) may stem from impurities (e.g., residual Pd) or solvent interactions. Implement rigorous quality control: